L-Ornithine L-aspartate
Overview
Description
L-Ornithine L-aspartate is a metabolite of arginine degradation by arginase . It’s a salt that combines ornithine amino acids and L-aspartic acid . This substance is known to cleanse the liver and boost its regeneration . It also helps reduce the concentration of ammonia in the blood .
Synthesis Analysis
L-Ornithine L-aspartate (LOLA) is a stable salt of L-ornithine and L-aspartate that readily dissociates into its constituent amino acids . These amino acids are readily absorbed by active transport, distributed, and metabolized .Molecular Structure Analysis
LOLA is a colorless crystalline powder with the molecular formula C9H19N3O6 . It is freely soluble in water and sparingly soluble in ethanol .Chemical Reactions Analysis
L-Ornithine serves as an intermediary in the urea cycle in periportal hepatocytes in the liver and as an activator of carbamoyl phosphate synthetase . L-Aspartate, like L-ornithine, undergoes transamination to glutamate via glutamine synthetase in perivenous hepatocytes as well as by skeletal muscle and brain .Physical And Chemical Properties Analysis
LOLA is a colorless crystalline powder with the molecular formula C9H19N3O6 . It is freely soluble in water and sparingly soluble in ethanol .Scientific Research Applications
Pharmacokinetic and Pharmacodynamic Properties in Hepatic Encephalopathy
- LOLA in Hepatic Encephalopathy : LOLA plays a crucial role in reducing ammonia levels in hepatic encephalopathy. It works by breaking down ammonia into urea and glutamine, crucial for managing this condition (Kircheis & Lüth, 2019).
- Physiological Functions and Efficacy : LOLA contributes significantly to ammonia detoxification and biosynthesis of proline and polyamines. These substances are vital for DNA synthesis and cell replication. Supplementation with ornithine in animal models has shown enhanced wound healing and collagen deposition (Sikorska, Cianciara & Wiercińska-Drapało, 2010).
Clinical Applications and Effects
- Management of Hepatic Encephalopathy : A meta-analysis has demonstrated the effectiveness and safety of LOLA in managing hepatic encephalopathy, highlighting its therapeutic potential (Jiang, Jiang, Zheng & Chen, 2009).
- Impact on Brain Energy Metabolism : LOLA's effect on brain energy metabolism has been studied, revealing its influence on metabolic activities in the brain, particularly through its constituent amino acids (Das et al., 2020).
Potential in Other Medical Conditions
- Application in Oncology : LOLA has shown potential in oncology, particularly in enhancing tolerance towards chemotherapy and radiationtherapy. It may also have protective effects on tumor cell proliferation kinetics (Kleef & Scheller, 1999).
- Use in Acute Pancreatitis : L-Ornithine L-aspartate has been found to reduce neurological disorders in pancreatic necrosis, demonstrating hepatoprotective properties. This highlights its potential application in acute pancreatitis (Vinnik et al., 2015).
properties
IUPAC Name |
(2S)-2-aminobutanedioic acid;(2S)-2,5-diaminopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.C4H7NO4/c6-3-1-2-4(7)5(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,6-7H2,(H,8,9);2H,1,5H2,(H,6,7)(H,8,9)/t4-;2-/m00/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUZXIMQZIMPSQ-ZBRNBAAYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN.C(C(C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN.C([C@@H](C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883964 | |
Record name | L-Aspartic acid, compd. with L-ornithine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Ornithine L-aspartate | |
CAS RN |
3230-94-2 | |
Record name | Ornithine aspartate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3230-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Aspartic acid, compd. with L-ornithine (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Aspartic acid, compd. with L-ornithine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-ornithine L-aspartate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.793 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ORNITHINE ASPARTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JA08T3B97O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.